ethyl 2-(2-((5-pivalamido-1,3,4-thiadiazol-2-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Description
Ethyl 2-(2-((5-pivalamido-1,3,4-thiadiazol-2-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a structurally complex heterocyclic compound featuring:
- A cyclohepta[b]thiophene core (7-membered cycloheptane fused with a thiophene ring).
- A pivalamido-substituted 1,3,4-thiadiazole moiety linked via a thioacetamido bridge to the core.
- An ethyl ester group at position 3 of the thiophene.
Properties
IUPAC Name |
ethyl 2-[[2-[[5-(2,2-dimethylpropanoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O4S3/c1-5-29-17(27)15-12-9-7-6-8-10-13(12)31-16(15)22-14(26)11-30-20-25-24-19(32-20)23-18(28)21(2,3)4/h5-11H2,1-4H3,(H,22,26)(H,23,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTUIYAXWVKZWCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CSC3=NN=C(S3)NC(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(2-((5-pivalamido-1,3,4-thiadiazol-2-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a complex compound that incorporates a thiadiazole moiety known for its diverse biological activities. This article reviews the synthesis, biological activities, and potential therapeutic applications of this compound based on recent research findings.
Chemical Structure and Synthesis
The compound features a thiadiazole ring system which is recognized for its significant pharmacological properties. The synthesis typically involves multi-step reactions starting from basic thiadiazole derivatives. For instance, the synthesis of related thiadiazole compounds often begins with thiosemicarbazide derivatives followed by cyclization reactions to form the desired heterocycles .
Biological Activity Overview
The biological activities of compounds containing the 1,3,4-thiadiazole scaffold are extensive and include:
- Antimicrobial Activity : Thiadiazole derivatives have shown promising results against various bacterial and fungal strains. For example, certain derivatives exhibited minimal inhibitory concentrations (MICs) that indicate strong antimicrobial properties .
- Anticancer Properties : Research indicates that thiadiazole compounds can inhibit tumor cell proliferation. Specific derivatives have demonstrated selective cytotoxicity against various cancer cell lines while sparing normal cells .
- Anti-inflammatory Effects : Some studies have reported that thiadiazole derivatives can modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases .
Antinociceptive Effects
A study focused on the antinociceptive effects of new 1,3,4-thiadiazole derivatives found that certain compounds significantly reduced pain responses in animal models. This suggests potential applications in pain management therapies .
Antiviral Activity
Recent investigations into the antiviral properties of thiadiazole derivatives have highlighted their efficacy against viral infections, including SARS-CoV-2. In silico studies indicated strong binding affinities to viral targets, suggesting these compounds could serve as leads in antiviral drug development .
Case Studies
The mechanisms underlying the biological activities of thiadiazoles often involve interactions with specific enzymes or receptors. For instance:
- Enzyme Inhibition : Many thiadiazoles act as inhibitors of key enzymes involved in inflammation and cancer progression. For example, some compounds have been shown to inhibit monoamine oxidase (MAO), which is crucial for neurotransmitter metabolism .
- Cellular Pathway Modulation : Thiadiazoles may also modulate cellular signaling pathways that control cell proliferation and apoptosis, contributing to their anticancer effects .
Scientific Research Applications
Biological Activities
Thiadiazole derivatives are known for their diverse biological activities. Ethyl 2-(2-((5-pivalamido-1,3,4-thiadiazol-2-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate has been investigated for several key biological activities:
- Antimicrobial Properties : Research indicates that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. It also shows antifungal activity against pathogenic fungi.
- Anti-inflammatory Effects : Compounds with thiadiazole moieties have demonstrated anti-inflammatory properties in various studies. This suggests potential applications in treating inflammatory diseases.
- Anticancer Potential : Preliminary studies suggest that derivatives similar to this compound may inhibit cancer cell proliferation. Further investigation into its mechanism of action is necessary to confirm these effects.
Pharmaceutical Applications
Given its promising biological activities, this compound has potential applications in pharmaceuticals:
- Antibacterial Formulations : Due to its antimicrobial properties, this compound may be developed into formulations for treating bacterial infections.
- Antifungal Treatments : Its antifungal activity suggests it could be utilized in the development of antifungal medications.
- Anti-inflammatory Drugs : The anti-inflammatory properties may allow for its use in creating new treatments for inflammatory conditions.
Comparison with Similar Compounds
Q & A
Q. What are the key synthetic steps and critical reaction conditions for preparing this compound?
The synthesis involves multi-step reactions, typically starting with the formation of the thiadiazole or thiophene core. Critical steps include:
- Thiadiazole Ring Formation : Reaction of hydrazine derivatives with carbon disulfide or thiourea under reflux (e.g., in ethanol or DMF) .
- Thioacetamido Linkage : Coupling of the thiadiazole-thiol group with a chloroacetamide intermediate using bases like triethylamine or potassium carbonate in DMF .
- Cyclohepta[b]thiophene Assembly : Cyclization via Gewald or similar reactions, requiring sulfur and ketone precursors under controlled heat (60–80°C) .
Critical Conditions : Solvent choice (DMF/DMSO for solubility), temperature control (±5°C), and catalyst selection (e.g., piperidine for Knoevenagel condensations) .
Q. Which spectroscopic and chromatographic methods are essential for structural confirmation and purity assessment?
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm backbone connectivity and substituent integration (e.g., thiophene protons at δ 6.5–7.5 ppm, ester carbonyls at δ 165–170 ppm) .
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 70:30 to 95:5 over 20 min) to assess purity (>95%) and detect byproducts .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) .
Q. What biological activities are associated with its structural motifs?
- Thiadiazole Moiety : Linked to antimicrobial (Gram-positive bacteria) and antitumor activity (via kinase inhibition) .
- Cyclohepta[b]Thiophene : Enhances lipophilicity, improving membrane permeability in cellular assays .
- Pivalamido Group : Increases metabolic stability by resisting enzymatic hydrolysis .
Advanced Research Questions
Q. How can reaction yields be optimized while minimizing byproducts like disulfide formation?
Methodological Approach :
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. toluene for thiol coupling steps to reduce disulfide byproducts .
- Temperature Gradients : Use gradual heating (e.g., 50°C → 80°C over 2 hrs) to control exothermic thiol reactions .
- Additives : Include reducing agents (e.g., TCEP) or inert atmospheres (N₂) to suppress oxidation .
Data Analysis : Compare LC-MS profiles at varying conditions to identify optimal parameters (e.g., 72% yield in DMF vs. 58% in toluene) .
Q. How should researchers address contradictory bioactivity data across different studies (e.g., IC₅₀ variability)?
Resolution Strategies :
- Assay Standardization : Validate cell lines (e.g., HepG2 vs. MCF-7) and incubation times (24–72 hrs) to ensure consistency .
- Purity Verification : Re-test compounds with ≥98% HPLC purity to exclude impurity-driven artifacts .
- Mechanistic Profiling : Use enzyme inhibition assays (e.g., COX-2 or EGFR) to confirm target-specific activity vs. off-target effects .
Q. What methodologies are recommended for structure-activity relationship (SAR) studies?
Stepwise Approach :
Substituent Variation : Synthesize analogs with modified pivalamido (e.g., acetyl, benzoyl) or thiophene groups (methyl, chloro) .
In Silico Modeling : Perform docking studies (AutoDock Vina) to predict binding affinity to targets like 5-lipoxygenase or tubulin .
Biological Testing : Screen analogs in dose-response assays (e.g., 0.1–100 μM) to correlate structural changes with activity shifts .
Q. Example SAR Table :
| Analog Modification | Anticancer IC₅₀ (μM) | Antibacterial MIC (μg/mL) |
|---|---|---|
| Parent Compound | 12.3 ± 1.2 | 8.5 ± 0.7 |
| Pivalamido → Acetyl | 28.9 ± 3.1 | 15.4 ± 1.5 |
| Cyclohepta → Benzothiophene | 9.8 ± 0.9 | 6.2 ± 0.4 |
Data Contradiction Analysis
Q. How to interpret discrepancies in reported enzyme inhibition vs. cellular cytotoxicity?
- Target Selectivity : Enzyme assays (e.g., purified kinases) may not account for cellular uptake barriers or efflux pumps .
- Metabolic Activation : Prodrug conversion in cellular models (e.g., esterase-mediated hydrolysis) may enhance activity absent in enzyme assays .
- Solution : Cross-validate using cell-free vs. cell-based assays and include metabolic stabilizers (e.g., esterase inhibitors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
